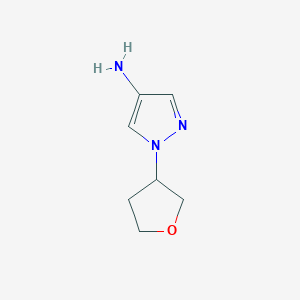

1-(oxolan-3-yl)-1H-pyrazol-4-amine

Vue d'ensemble

Description

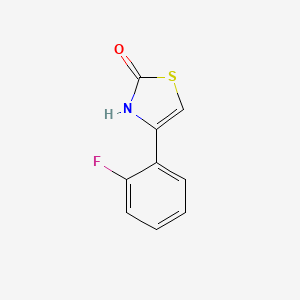

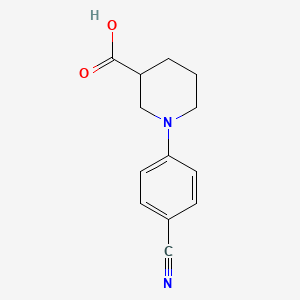

1-(Oxolan-3-yl)-1H-pyrazol-4-amine (1-OP) is an organic compound with a chemical formula C3H6N2O. It is a member of the pyrazole family of chemical compounds and is used in a variety of industrial, medical, and scientific applications. 1-OP is primarily used as a reagent in the synthesis of other molecules, as well as in the production of pharmaceuticals and agrochemicals. It has also been investigated for its potential use in the treatment of various diseases and conditions, such as cancer, inflammation, and diabetes.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Pyrazoline derivatives, including 1-(oxolan-3-yl)-1H-pyrazol-4-amine, serve as a pivotal scaffold for the synthesis of various heterocyclic compounds. Their unique reactivity allows for the generation of a wide range of heterocycles, which are crucial in medicinal chemistry, materials science, and organic synthesis. For instance, the reactivity of pyrazoline derivatives has been exploited for synthesizing pyrazolo-imidazoles, thiazoles, and other heterocycles, showcasing their versatility as building blocks in chemical synthesis (Gomaa & Ali, 2020).

Biological Activity and Pharmaceutical Applications

Pyrazoline derivatives exhibit a broad spectrum of biological activities, making them attractive targets for pharmaceutical development. They have been identified as potential anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The structural modification of pyrazoline rings, such as in 1-(oxolan-3-yl)-1H-pyrazol-4-amine, enables the exploration of new therapeutic agents with improved efficacy and reduced side effects. This underscores the therapeutic potential of pyrazoline-based compounds in drug discovery and development (Dar & Shamsuzzaman, 2015).

Neurodegenerative Disease Research

Research has highlighted the significance of pyrazoline derivatives in treating neurodegenerative diseases. Compounds featuring the pyrazoline moiety have shown promising neuroprotective properties, with potential applications in the management of Alzheimer's disease, Parkinson's disease, and other psychiatric disorders. Their ability to inhibit monoamine oxidase and acetylcholine esterase suggests a pathway for developing new therapeutic options for neurodegenerative conditions (Ahsan et al., 2022).

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) have been explored for the degradation of nitrogen-containing compounds, including pyrazoline derivatives. These processes aim to mineralize resistant compounds, enhancing the efficiency of water treatment schemes. The degradation of nitrogen-containing compounds like 1-(oxolan-3-yl)-1H-pyrazol-4-amine through AOPs addresses global concerns regarding the presence of toxic and hazardous compounds in water, contributing to environmental protection and public health (Bhat & Gogate, 2021).

Mécanisme D'action

- IMPDH plays a crucial role in DNA and RNA synthesis by providing GTP (guanosine triphosphate), a critical molecule for these processes .

- This interference with GTP production affects cellular processes, including DNA replication and RNA transcription .

- Downstream effects may include altered gene expression, cell cycle regulation, and immune cell activity .

- These properties influence its bioavailability and therapeutic effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- 1-(oxolan-3-yl)-1H-pyrazol-4-amine is taken orally. It reaches target tissues, including the kidneys where IMPDH is active. The compound may undergo hepatic metabolism. Elimination occurs primarily through renal excretion.

Result of Action

Propriétés

IUPAC Name |

1-(oxolan-3-yl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWDUHSWKSAOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(oxolan-3-yl)-1H-pyrazol-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Difluoromethoxy)phenyl]morpholine](/img/structure/B1454045.png)

![[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine](/img/structure/B1454047.png)

amine](/img/structure/B1454049.png)

![(Prop-2-en-1-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B1454050.png)

![4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1454054.png)